molecular formula C17H19N3O3S2 B2432324 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1797217-92-5

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2432324
CAS No.: 1797217-92-5
M. Wt: 377.48
InChI Key: BGYRJOKTLVEPIB-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H19N3O3S2 and its molecular weight is 377.48. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Carbonic Anhydrase Isozymes

A study investigated a series of benzenesulfonamides, including compounds with structural similarities to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, for their ability to inhibit human carbonic anhydrase (CA) isozymes I, II, IX, and XII. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor in the eye. The sulfonamides showed low nanomolar inhibitory activity against these isozymes, particularly the tumor-associated isoforms IX and XII, suggesting potential for cancer therapeutic applications (Alafeefy et al., 2015).

Antimicrobial Activity

Sulfonamide derivatives have been studied for their antimicrobial activity. For instance, one study reported the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, demonstrating potent antitumor and antibacterial properties. This research highlights the versatility of sulfonamide compounds in addressing both cancer and bacterial infections (Hafez et al., 2017).

Molecular Docking and Anticancer Activity

Another study explored the reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide for synthesizing novel heterocyclic sulfonamides with significant in vitro anti-breast cancer activity. Molecular docking studies were performed to understand the binding efficiency of these compounds, indicating their potential as anticancer agents (Debbabi et al., 2016).

Antimalarial and Potential COVID-19 Applications

Research on sulfonamide derivatives also extends to antimalarial activity and potential utility against COVID-19. A study on antimalarial sulfonamides utilizing computational calculations and molecular docking suggested that these compounds could have dual therapeutic effects, providing a basis for developing treatments against malaria and possibly offering therapeutic benefits for COVID-19 due to their interaction with key viral enzymes (Fahim & Ismael, 2021).

Synthesis and Evaluation of Antimicrobial Agents

A study focused on the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant antimicrobial activities against pathogens of Lycopersicon esculentum (tomato plants). These findings underscore the role of sulfonamide derivatives in plant protection and highlight their broad-spectrum antimicrobial properties (Vinaya et al., 2009).

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c21-25(22,16-6-3-11-24-16)18-12-13-7-9-20(10-8-13)17-19-14-4-1-2-5-15(14)23-17/h1-6,11,13,18H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYRJOKTLVEPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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